(5S)-5-ethylpyrrolidin-2-one
Description
(5S)-5-Ethylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by an ethyl substituent at the 5S position of the pyrrolidin-2-one ring. Pyrrolidin-2-one, a five-membered lactam, serves as a structural motif in various bioactive molecules and synthetic intermediates. The compound’s molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol . Its InChIKey (QMXPTUUFGSTIKK-UHFFFAOYSA-N) and SMILES (CCC1CCC(N1)=O) provide structural insights, highlighting the ethyl group’s position and the lactam ring .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(5S)-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI Key |
QMXPTUUFGSTIKK-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H]1CCC(=O)N1 |
Canonical SMILES |
CCC1CCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrolidinone: One common method involves the alkylation of pyrrolidinone. The reaction typically uses ethyl bromide as the alkylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the (5S) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries that direct the stereochemistry of the product.
Industrial Production Methods: Industrial production of (5S)-5-ethylpyrrolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5S)-5-ethylpyrrolidin-2-one can undergo oxidation reactions to form corresponding lactams or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of (5S)-5-ethylpyrrolidin-2-one can yield the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in aprotic solvents.
Major Products:
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidinones.
Scientific Research Applications
Chemistry:
Building Block: (5S)-5-ethylpyrrolidin-2-one serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with lactam structures.
Medicine:
Pharmaceuticals: Potential applications in the development of chiral drugs due to its specific stereochemistry. It may serve as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of (5S)-5-ethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s lactam structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ethyl group at the fifth position may influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (5S)-5-Ethylpyrrolidin-2-one with Analogues
Key Observations:
Substituent Effects on Reactivity: The bromomethyl derivative (CAS 72479-05-1) is highly reactive due to the bromine atom, making it suitable for nucleophilic substitutions . In contrast, the hydroxydiphenylmethyl analogue (CAS 149561-81-9) has steric hindrance, likely reducing reactivity but enhancing lipophilicity .
Stereochemical Considerations :
- While (5S)-5-ethylpyrrolidin-2-one is explicitly chiral, other compounds (e.g., CAS 6139-29-3) lack stereochemical details in the evidence, limiting direct enantiomeric comparisons.
Functional Group Diversity :
- The hydroxy group in CAS 65084-17-5 may facilitate hydrogen bonding, influencing solubility and receptor interactions .
Biological Activity
(5S)-5-ethylpyrrolidin-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of (5S)-5-ethylpyrrolidin-2-one typically involves the use of chiral building blocks and various chemical reactions to achieve the desired stereochemistry. The compound can be synthesized through methods that involve the formation of pyrrolidine rings, which are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrolidinones, including (5S)-5-ethylpyrrolidin-2-one, exhibit significant anticancer properties. A study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results demonstrated that certain structural modifications enhance cytotoxicity while minimizing effects on non-cancerous cells:
| Compound | IC50 (µM) A549 Cells | Cytotoxicity on Non-Cancerous Cells |
|---|---|---|
| Compound 15 | 66% viability at 100 µM | Moderate |
| Compound 21 | Highest activity among tested | Low |
This suggests that specific substitutions can lead to selective anticancer activity, making these compounds promising candidates for further development in cancer therapy .
Antimicrobial Activity
(5S)-5-ethylpyrrolidin-2-one has also shown potential as an antimicrobial agent. In vitro studies have highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways, although further research is needed to elucidate these mechanisms fully .
The biological effects of (5S)-5-ethylpyrrolidin-2-one are believed to stem from its interaction with specific molecular targets. The compound's stereochemistry plays a vital role in its binding affinity to enzymes and receptors, which can lead to alterations in cellular signaling pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or inflammation .
Case Studies
- Anticancer Study : In a controlled experiment, (5S)-5-ethylpyrrolidin-2-one was tested alongside cisplatin on A549 cells. The results indicated that while cisplatin reduced cell viability significantly, the new compound exhibited a similar but less toxic profile on non-cancerous cells, suggesting its potential as a safer alternative in cancer treatment .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential for treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
